molecular formula C8H4Cl3N3O B7441230 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine

Cat. No. B7441230
M. Wt: 264.5 g/mol
InChI Key: RTKMNRKEUYPVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine (TCMP) is a heterocyclic compound with a pyrido[4,3-d]pyrimidine ring system. It has been widely used in scientific research as a tool to study various biological processes. TCMP is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation.

Mechanism of Action

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the substrate and leads to cell cycle arrest. This compound has been shown to be highly selective for CDK2 and does not inhibit other CDKs or kinases.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to promote neuronal differentiation and enhance synaptic plasticity. This compound has been used in studies to investigate the role of CDK2 in various biological processes, including cell cycle regulation, DNA replication, and neuronal differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is its high selectivity for CDK2, which allows for specific inhibition of this enzyme without affecting other CDKs or kinases. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in some assays.

Future Directions

There are several future directions for research involving 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine. One area of interest is the development of more potent and selective CDK2 inhibitors based on the this compound scaffold. Another area of research is the investigation of the role of CDK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been used in studies to investigate the role of CDK2 in cardiac hypertrophy and heart failure. Further research is needed to fully understand the potential therapeutic applications of this compound in these areas.

Synthesis Methods

The synthesis of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine involves a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,4,7-trichloroquinoline with ethyl cyanoacetate to form 2,4,7-trichloro-8-cyanoquinoline. This intermediate is then converted to this compound by reacting it with methanol and sodium methoxide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine has been extensively used in scientific research as a CDK2 inhibitor. CDK2 is a critical regulator of the cell cycle and is involved in DNA replication and cell division. Inhibition of CDK2 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been used to study the role of CDK2 in neuronal differentiation and synaptic plasticity.

properties

IUPAC Name

2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N3O/c1-15-5-4-3(2-12-7(5)10)6(9)14-8(11)13-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKMNRKEUYPVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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